2-[3-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride
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Overview
Description
Synthesis Analysis
The synthesis of related 1,2,4-oxadiazole derivatives typically involves the reaction of appropriate precursors such as hydrazides and carboxylic acids or their derivatives to form the oxadiazole ring. For instance, the synthesis of N-substituted derivatives of 3-piperidinyl-1,3,4-oxadiazole derivatives as potential drug candidates for Alzheimer’s disease involved a series of steps starting from 4-chlorobenzenesulfonyl chloride and ethyl piperidin-3-carboxylate . Similarly, the synthesis of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides involved converting organic acids into corresponding esters, hydrazides, and oxadiazole thiols . These methods could potentially be adapted for the synthesis of "2-[3-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride" by incorporating the trifluoroethyl group at the appropriate synthetic step.
Molecular Structure Analysis
The molecular structure of 1,2,4-oxadiazole derivatives is often confirmed using spectroscopic techniques such as NMR, IR, and mass spectrometry. X-ray diffraction analyses have been used to establish the solid-state structures of some compounds . The presence of the trifluoroethyl group in the compound of interest is likely to influence the electronic distribution within the molecule, potentially affecting its reactivity and interaction with biological targets.
Chemical Reactions Analysis
The chemical reactivity of 1,2,4-oxadiazole derivatives can vary depending on the substituents attached to the ring. For example, the Boulton–Katritzky rearrangement of 5-aryl-3-[2-(piperidin-1-yl)ethyl]-1,2,4-oxadiazoles upon exposure to water and HCl has been observed, leading to the formation of spiropyrazoline compounds . This suggests that "this compound" may also undergo similar rearrangements under acidic conditions, which could be relevant for its stability and biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-oxadiazole derivatives, such as solubility, melting point, and lipophilicity, are crucial for their biological activity. The introduction of different substituents, such as the trifluoroethyl group, can significantly modify these properties. For instance, the lipophilicity of the molecules can be adjusted to improve the transport of the bioactive units through the cell wall barrier . The hydrochloride salt form of the compound is likely to enhance its water solubility, which could be beneficial for its bioavailability.
Scientific Research Applications
Chemical Stability and Reactivity
The chemical stability of 3-(2-aminoethyl)-5-substituted 1,2,4-oxadiazoles, which is a closely related compound, was studied in the context of the Boulton–Katritzky rearrangement. This rearrangement leads to the formation of planar pyrazolines and pyrazoles under specific conditions. The research found that 5-aryl-3-[2-(piperidin-1-yl)ethyl]-1,2,4-oxadiazoles undergo this rearrangement under various conditions including room temperature in water, DMF + H2O, and in the presence of HCl, producing spiropyrazoline compounds instead of planar structures (Kayukova et al., 2018).
Synthesis and Biological Activity
The synthesis and biological activity of derivatives of 1,2,4-oxadiazoles, including those with piperidine rings, have been extensively studied. These compounds are known for their antimicrobial activity. For instance, new derivatives containing piperidine or pyrrolidine ring were synthesized and found to exhibit strong antimicrobial activity, and a structure-activity study was performed to understand this effect (Krolenko et al., 2016).
Antimicrobial Applications
Another study focused on synthesizing novel compounds based on 1,2,4-oxadiazoles and piperidine for antimicrobial applications. The compounds were tested against various bacterial and fungal strains, showing significant activity and indicating potential as novel antimicrobial agents (Patel et al., 2012).
Potential in Drug Development
Further research demonstrated the potential of 1,2,4-oxadiazole derivatives in drug development. One study synthesized and evaluated 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides, highlighting their biological activities and potential applications in medicinal chemistry (Khalid et al., 2016).
Antifungal Agents
The synthesis of novel 3-(1-(1-substitutedpiperidin-4-yl)-1H-1,2,3-triazol-4-yl)-5-substituted phenyl-1,2,4-oxadiazoles as antifungal agents also shows the application of such compounds in treating fungal infections. These compounds exhibited promising results against various fungal species (Sangshetti & Shinde, 2011).
Antiproliferative and Anticancer Properties
Additionally, 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides were discovered as a new chemical class with antiproliferative properties, acting as tubulin inhibitors. This suggests their potential use in cancer therapy (Krasavin et al., 2014).
Safety and Hazards
properties
IUPAC Name |
5-piperidin-2-yl-3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F3N3O.ClH/c10-9(11,12)5-7-14-8(16-15-7)6-3-1-2-4-13-6;/h6,13H,1-5H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULFXBGDYLMRHRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=NC(=NO2)CC(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClF3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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